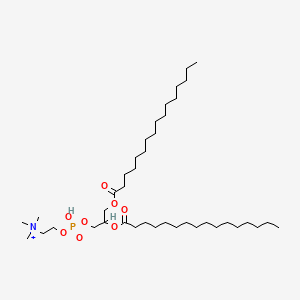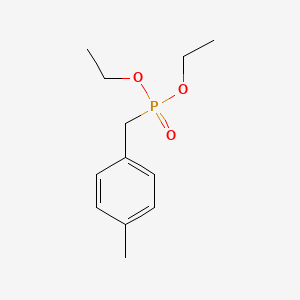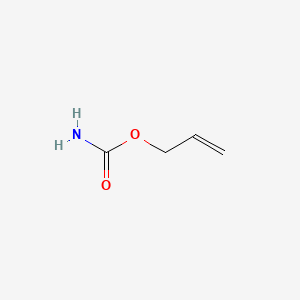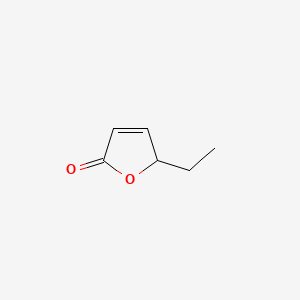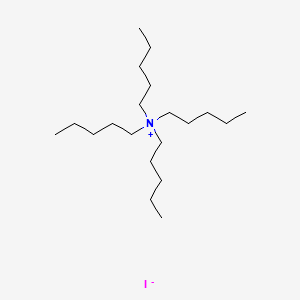
2,3,4,4',5-Pentachlorobiphenyl
概要
説明
Synthesis Analysis
The synthesis of chlorinated biphenyls, including 2,3,4,4',5-Pentachlorobiphenyl, typically involves the coupling of benzene or chlorobenzene with chlorinated anilines. A study by Bergman and Wachtmeister (1977) outlines the preparation of 14C-labelled biphenyl and various chlorinated biphenyls, showcasing methods that likely apply to the synthesis of 2,3,4,4',5-Pentachlorobiphenyl (Bergman & Wachtmeister, 1977).
Molecular Structure Analysis
The molecular structure of chlorobiphenyls is characterized by the presence of chlorine atoms at specified positions on the biphenyl rings, which significantly influence their chemical behavior and environmental fate. While specific data on 2,3,4,4',5-Pentachlorobiphenyl's molecular structure from direct studies is scarce, related compounds' analyses provide insight into how chlorination affects the biphenyl structure's spatial configuration and electronic properties.
Chemical Reactions and Properties
Gorbunova et al. (2020) explored the reactivity of tetra- and pentachlorobiphenyls with alkali in 2-aminoethanol, indicating different pathways for hydroxylation and dechlorination. This suggests that 2,3,4,4',5-Pentachlorobiphenyl may undergo similar reactions under specific conditions, leading to various metabolites and degradation products (Gorbunova et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and vapor pressure are crucial for understanding the environmental behavior of PCBs. Although direct studies on 2,3,4,4',5-Pentachlorobiphenyl are limited, the physical properties of PCBs generally show low solubility in water and high lipid solubility, contributing to their persistence and bioaccumulation in ecosystems.
Chemical Properties Analysis
The chemical properties of 2,3,4,4',5-Pentachlorobiphenyl, including its reactivity and stability, are influenced by the chlorination pattern. The presence of chlorine atoms can lead to various interactions with biological molecules, affecting the compound's toxicity and metabolic pathways. Goto et al. (2018) provided insights into the metabolic enhancement of 2,3',4,4',5-Pentachlorobiphenyl by cytochrome P450 monooxygenase, revealing its transformation into hydroxylated metabolites and the role of perfluorocarboxylic acids in these processes (Goto et al., 2018).
科学的研究の応用
1. Metabolic Studies
- Metabolism in Plants : Research has shown that 2,3,4,4',5-pentachlorobiphenyl is metabolically persistent in marsh plants, such as Veronica Beccabunga. It undergoes metabolism to form monohydroxy derivatives, both in free form and conjugated in plant tissues (Moza, Kilzer, Weisgerber, & Klein, 1976).
2. Photodechlorination Studies
- UV Irradiation in Alkaline 2-Propanol : 2,3,4,4',5-pentachlorobiphenyl has been studied under UV irradiation in alkaline 2-propanol to understand its photodechlorination pathways. The study indicates the significant role of steric and electronic effects in controlling the dechlorination pattern of these compounds (Yao et al., 1997).
3. Synthesis and Chemical Properties
- Synthesis of Labelled Compounds : Research on synthesizing 14C-labelled 2,3,4,4',5-pentachlorobiphenyl and other chlorinated biphenyls has been conducted, providing insights into the structures and preparation methods of these compounds (Bergman & Wachtmeister, 1977).
4. Environmental Toxicology
- Toxicological Assessments : Investigations into the toxicological effects of 2,3,4,4',5-pentachlorobiphenyl have been conducted, such as studying its role in inducing aberrant mitosis in Chinese hamster cells and its interaction with other chemicals like triphenyltin (Jensen, Wiberg, Klasson-Wehler, & Onfelt, 2000).
5. Biochemical Interactions
- Interactions with Enzymes : Studies have examined the binding interactions of 2,3,4,4',5-pentachlorobiphenyl with enzymes like pepsin, revealing changes in the enzyme's secondary structure and providing insight into potential health impacts (Yue et al., 2020).
6. Chemical Reactivity
- Reactions with Alkali : Research on the reactivity of 2,3,4,4',5-pentachlorobiphenyl with alkali in 2-aminoethanol medium has been conducted, showing different pathways and products compared to other chlorobiphenyls (Gorbunova, Pervova, Saloutin, & Chupakhin, 2020).
7. Dechlorination and Degradation
- Catalytic Dechlorination in Soil : The effectiveness of palladium-iron bimetallic catalysts in dechlorinating 2,3,4,4',5-pentachlorobiphenyl in soil has been studied, demonstrating its potential for environmental remediation (He, Li, Zhou, Ren, Fan, & Verkhozina, 2009).
作用機序
Target of Action
The primary targets of 2,3,4,4’,5-Pentachlorobiphenyl (PCB118) are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These targets play crucial roles in cell viability, apoptosis, and thyroid function .
Mode of Action
PCB118 interacts with its targets by inducing changes in their expression levels. Specifically, PCB118 increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a), while decreasing the levels of NIS . This interaction results in changes in cell viability and apoptosis, as well as thyroid dysfunction .
Biochemical Pathways
PCB118 affects the Akt/FoxO3a/NIS signaling pathway . The compound increases the levels of Akt, p-Akt, and p-FoxO3a, and decreases the levels of NIS . This leads to changes in the transcriptional activities of FoxO3a and NIS promoters, affecting cell viability and apoptosis .
Pharmacokinetics
It is known that pcbs, in general, are persistent organic pollutants that can bioaccumulate in animal tissue and biomagnify in food chains .
Result of Action
The action of PCB118 results in thyroid cell dysfunction . Higher concentrations of PCB118 can inhibit cell viability in a concentration- and time-dependent manner . The compound also induces changes in the expression levels of Akt, p-Akt, p-FoxO3a, and NIS, leading to alterations in cell viability and apoptosis .
Action Environment
PCB118 is a persistent organic pollutant that can have significant impact on health and the environment, as it persists in the environment, bioaccumulates in animal tissue, and biomagnifies in food chains . Therefore, environmental factors such as the presence of PCB118 in the food chain and its persistence in the environment can influence the compound’s action, efficacy, and stability.
Safety and Hazards
2,3,4,4’,5-Pentachlorobiphenyl is a poison by intraperitoneal route . When heated to decomposition, it emits toxic vapors of Cl . It is harmful if swallowed, toxic in contact with skin, causes skin irritation, harmful if inhaled, may cause cancer, may cause damage to organs through prolonged or repeated exposure, very toxic to aquatic life, and very toxic to aquatic life with long-lasting effects .
将来の方向性
特性
IUPAC Name |
1,2,3,4-tetrachloro-5-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZSFWHOSHAKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074226 | |
| Record name | 2,3,4,4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,4',5-Pentachlorobiphenyl | |
CAS RN |
74472-37-0 | |
| Record name | PCB 114 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,4'5-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,4'5-Pentachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,4',5-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86S23H0DSX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




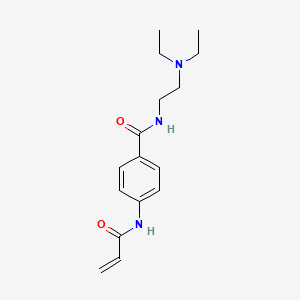
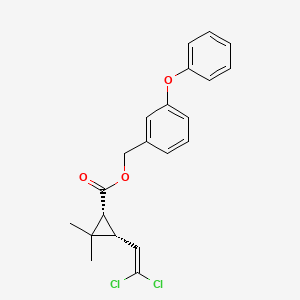
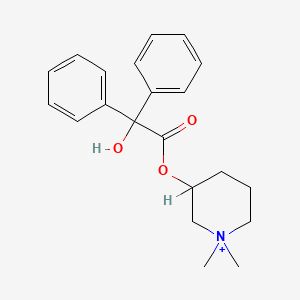
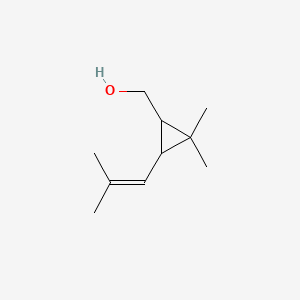
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)
